4-Bromo-3',4'-difluorobenzophenone

Catalog No.
S715638
CAS No.
844878-99-5
M.F
C13H7BrF2O
M. Wt
297.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3',4'-difluorobenzophenone

CAS Number

844878-99-5

Product Name

4-Bromo-3',4'-difluorobenzophenone

IUPAC Name

(4-bromophenyl)-(3,4-difluorophenyl)methanone

Molecular Formula

C13H7BrF2O

Molecular Weight

297.09 g/mol

InChI

InChI=1S/C13H7BrF2O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H

InChI Key

ZBZKMVBOJLOHPU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)F)F)Br

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)F)F)Br

Photoactive Materials

Photochemical Behavior

Biomaterials

Photochemistry

4-Bromo-3',4'-difluorobenzophenone is an organic compound with the molecular formula C13H7BrF2OC_{13}H_{7}BrF_{2}O and a molecular weight of approximately 297.09 g/mol. This compound features a benzophenone structure where a bromine atom and two fluorine atoms are substituted on the aromatic rings. The presence of these halogen substituents can significantly influence the compound's chemical reactivity and biological activity, making it an interesting subject for various applications in medicinal chemistry and material science.

Typical of benzophenone derivatives. Notably, it can undergo:

  • Electrophilic Aromatic Substitution: The bromine and fluorine substituents can direct further substitutions on the aromatic rings.
  • Nucleophilic Substitution: The carbonyl group can be attacked by nucleophiles, leading to various derivatives.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol, which may alter the compound's properties and reactivity.

The specific conditions for these reactions often depend on the substituents' nature and the desired product.

The synthesis of 4-bromo-3',4'-difluorobenzophenone typically involves several steps:

  • Starting Materials: The synthesis begins with appropriate brominated and fluorinated benzoyl chlorides or benzoic acids.
  • Friedel-Crafts Acylation: A Friedel-Crafts reaction is often employed, using aluminum chloride as a catalyst to introduce the benzophenone structure.
  • Purification: The crude product is purified through recrystallization or chromatography to yield pure 4-bromo-3',4'-difluorobenzophenone.

A specific procedure involves reacting 2-iodoxybenzoic acid with alcohol in dry tetrahydrofuran at elevated temperatures, followed by quenching and extraction steps to isolate the desired compound .

4-Bromo-3',4'-difluorobenzophenone finds applications in various fields:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound in drug development.
  • UV Filters: Its ability to absorb UV light makes it suitable for use in sunscreens and other cosmetic formulations.
  • Material Science: It can be used in the synthesis of polymers or as a reagent in organic synthesis.

Several compounds share structural similarities with 4-bromo-3',4'-difluorobenzophenone. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
4-Bromo-3',4'-difluorobenzophenoneC13H7BrF2OContains both bromine and fluorine; potential UV filter
4,4'-DifluorobenzophenoneC13H8F2OLacks bromine; used primarily as UV filter
3-Bromo-3',4'-difluorobenzophenoneC13H7BrF2ODifferent substitution pattern; similar properties
4-Bromo-4'-fluoro-3'-methylbenzophenoneC14H10BrF1OContains a methyl group; alters solubility and reactivity

The unique combination of both bromine and fluorine atoms in 4-bromo-3',4'-difluorobenzophenone distinguishes it from its analogs, potentially enhancing its reactivity and biological activity compared to compounds that lack these halogens.

XLogP3

4.3

Wikipedia

4-Bromo-3',4'-difluorobenzophenone

Dates

Last modified: 08-15-2023

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